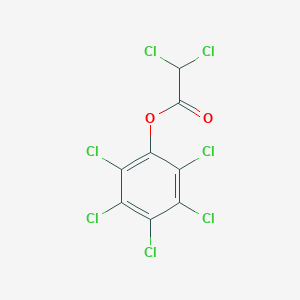

Pentachlorophenyl dichloroacetate

Overview

Description

Synthesis Analysis

The synthesis of pentachlorophenyl-related compounds involves complex chemical reactions, including the formation of bis(pentachlorophenyl)acetic acid esters from α-hydroxydiaryl acetate esters. These esters can undergo homolytic cleavage to form free radicals, which are crucial intermediates in the synthesis process. This pathway showcases the intricate steps necessary to produce sterically hindered compounds and their derivatives, which include stable free radicals essential for further chemical investigations (O'neill & Hegarty, 2010).

Molecular Structure Analysis

Research on dichlorobis(pentachlorophenyl) germane and derivatives, including bis(pentachlorophenyl) germanediol, provides insight into the molecular structure of pentachlorophenyl compounds. The molecular structure of these compounds is fully established through methods like X-ray crystallography, demonstrating the detailed geometric arrangement of atoms within the molecules and their electronic structure, which influences the chemical behavior of these compounds (Fajarí et al., 1994).

Chemical Reactions and Properties

The chemical reactions and properties of pentachlorophenyl compounds are varied and complex. For instance, the photocatalytic degradation of pentachlorophenol on titanium dioxide particles showcases the chemical reactivity and pathways involved in the breakdown of these compounds under specific conditions. This process leads to the complete dechlorination of pentachlorophenol, highlighting the potential for environmental remediation techniques (Mills & Hoffmann, 1993).

Physical Properties Analysis

The determination of pentachlorophenol in organic tissues and water outlines the methodologies for analyzing the presence and concentration of pentachlorophenyl compounds in various matrices. This research is crucial for understanding the environmental distribution and potential impact of these compounds, providing valuable information on their physical properties, such as solubility and stability in different environments (Rudling, 1970).

Chemical Properties Analysis

The degradation pathways of pentachlorophenol by photo-Fenton systems in the presence of iron(III), humic acid, and hydrogen peroxide offer an in-depth look at the chemical properties of pentachlorophenyl compounds. This research explores how these compounds interact with other chemical species in the environment and undergo transformation through oxidative processes, providing insights into their reactivity and stability under various conditions (Fukushima & Tatsumi, 2001).

Scientific Research Applications

Enzymatic Conversion in Biodegradation : The enzyme PcpA from Sphingomonas chlorophenolica effectively converts 2,6-DiCH to 2-chloromaleylacetate, an intermediate in the biodegradation of polychlorinated phenols (Xun, Bohuslávek, & Cai, 1999).

Fungicidal Activity : Pentachlorophenol (PCP) and its metabolites, such as 3,5-dichlorophenol, demonstrate limited fungicidal activity against certain fungi (Ruckdeschel & Renner, 1986).

Antimicrobial Agent Composition : PCP is a registered antimicrobial agent, predominantly composed of active ingredients with minimal inert components and negligible amounts of 2,3,7,8-tetrachlorodibenzo-p-dioxin (Johnson, Gehring, Kociba, & Schwertz, 1973).

Arylation of Metal Complexes : Bis(pentachlorophenyl)thallium(III) chloride is used to arylate transition metal complexes, aiding in understanding their properties and chemistry (Royo & Serrano, 1978).

Cancer Risk Association : Exposure to PCP is linked with hematopoietic cancers, with limited likelihood of contaminant confounding (Cooper & Jones, 2008).

Detection in Organic Tissues and Waters : A method for determining PCP in organic tissues and natural waters has been developed, highlighting its accumulation in aquatic organisms (Rudling, 1970).

Metabolism in Rats : The metabolic rate of N-acetyl-S-(pentachlorophenyl) cysteine in rats is minimal, leading to the formation of pentachlorothioanisole, a major metabolite of lipophilic fungicides (Renner, 1983).

Industrial and Agricultural Applications : PCP has a wide range of applications in industry and agriculture, being more varied than other pesticides at the time of the study (Bevenue & Beckman, 1967).

Microwave-Induced Degradation : Microwave treatment using zero-valence iron and microwave energy effectively degrades PCP, offering cost-effective and environmentally friendly solutions (Jou, 2008).

Environmental and Health Risks : Chlorinated phenols used in pesticides are ubiquitous in the environment, posing health and environmental risks, particularly through degradation in aquatic organisms and burning of wastes (Ahlborg & Thunberg, 1980).

Mechanism of Action

Target of Action

Pentachlorophenyl dichloroacetate, like its analog dichloroacetate (DCA), primarily targets the enzyme pyruvate dehydrogenase kinase (PDK) . PDK is responsible for inactivating the enzyme pyruvate dehydrogenase (PDH), which plays a key role in linking cytosolic glycolysis to mitochondrial metabolism . By inhibiting PDK, pentachlorophenol dichloroacetate can activate PDH, leading to potential metabolic benefits .

Mode of Action

Pentachlorophenyl dichloroacetate interacts with its targets by inhibiting PDK activity, thereby maintaining PDH in its unphosphorylated, catalytically active form . This shifts the cell’s metabolism from anaerobic glycolysis (the Warburg effect) to mitochondrial oxidative phosphorylation . The compound also appears to interact with the MIF gene, leading to a decrease in MIF gene expression .

Biochemical Pathways

The primary biochemical pathway affected by pentachlorophenol dichloroacetate is the glycolytic pathway . By inhibiting PDK and activating PDH, the compound increases the rate of glucose oxidation, thereby reducing the rate of glycolysis . This shift in metabolism affects downstream pathways such as the citric acid cycle . The compound also appears to affect the Warburg effect and citric acid cycle .

Result of Action

The molecular and cellular effects of pentachlorophenol dichloroacetate’s action are primarily related to its impact on cellular metabolism. By shifting the cell’s metabolism from glycolysis to oxidative phosphorylation, the compound can potentially alter the energy balance within the cell . This can have various downstream effects, including potential anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pentachlorophenol dichloroacetate. For instance, the compound’s effectiveness may be influenced by the presence of other chemicals in the environment . Additionally, the compound’s stability may be affected by factors such as temperature and pH

properties

IUPAC Name |

(2,3,4,5,6-pentachlorophenyl) 2,2-dichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl7O2/c9-1-2(10)4(12)6(5(13)3(1)11)17-8(16)7(14)15/h7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDDLTRKFSGKHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80339729 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentachlorophenyl dichloroacetate | |

CAS RN |

19745-69-8 | |

| Record name | Pentachlorophenyl dichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80339729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

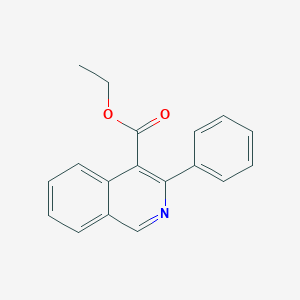

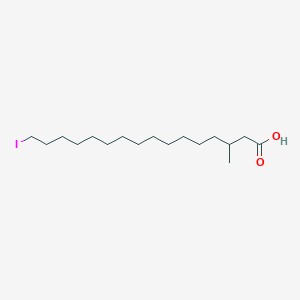

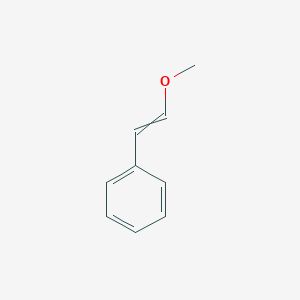

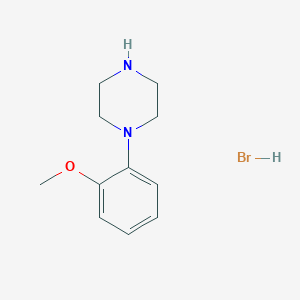

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)